[4-(4-Methylphenyl)phthalazin-1-yl]hydrazine
Description
Properties
IUPAC Name |
[4-(4-methylphenyl)phthalazin-1-yl]hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)15(17-16)19-18-14/h2-9H,16H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFBPPABEXPZDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [4-(4-Methylphenyl)phthalazin-1-yl]hydrazine typically involves the reaction of phthalazinone derivatives with hydrazine. One common synthetic route includes the reaction of 4-(4-methylphenyl)phthalazin-1(2H)-one with hydrazine hydrate under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified through recrystallization or column chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
[4-(4-Methylphenyl)phthalazin-1-yl]hydrazine undergoes nucleophilic substitution reactions with electrophilic reagents. For example:
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Alkylation : Reaction with ethyl bromoacetate in acetone containing anhydrous KCO yields N-alkylated derivatives. This proceeds via an S2 mechanism due to the high nucleophilicity of the hydrazine nitrogen .
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Acylation : Treatment with benzoyl chloride forms N-benzoyl derivatives, confirmed by IR absorption bands at 1664 cm (amide C=O) and NH stretching at 3155 cm .
Table 1: Alkylation and Acylation Reactions
| Reactant | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Ethyl bromoacetate | KCO, acetone, reflux | N-Alkylated phthalazine derivative | 80 | |
| Benzoyl chloride | Pyridine, RT | N-Benzoyl phthalazine derivative | 75 |
Cyclocondensation Reactions
The hydrazine moiety participates in cyclocondensation to form heterocyclic systems:
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1,3,4-Oxadiazole Formation : Reaction with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) in ethanol under reflux yields Schiff bases, which cyclize to 1,3,4-oxadiazoles upon heating. These compounds exhibit antimicrobial activity .
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Pyrazole Synthesis : Treatment with acrylonitrile forms pyrazole-fused phthalazines via nucleophilic addition-cyclization .
Scientific Research Applications
Anti-Cancer Applications
Phthalazine derivatives have been extensively studied for their anti-cancer properties. Research indicates that [4-(4-Methylphenyl)phthalazin-1-yl]hydrazine and its analogs can inhibit various cancer cell lines by targeting specific pathways involved in tumor progression.
Case Studies
- A study highlighted the synthesis of novel phthalazine derivatives that exhibited potent cytotoxicity against HCT-116 colorectal cancer cells through VEGFR2 inhibition .
- Another investigation reported the antiproliferative activity of phthalazine derivatives against multiple cancer cell lines, emphasizing their role in targeted cancer therapy .
Anti-Diabetic Properties
Phthalazine derivatives have also been explored for their potential in managing diabetes. The ability to inhibit aldose reductase—an enzyme implicated in diabetic complications—has been a focal point of research.
Mechanism
- Aldose Reductase Inhibition : Compounds such as Zopolrestat have shown promise in preventing diabetic complications like retinopathy and neuropathy by inhibiting aldose reductase activity . This mechanism highlights the therapeutic potential of phthalazine derivatives in diabetes management.
Antimicrobial Activity
The antimicrobial properties of phthalazine derivatives make them suitable candidates for developing new antibiotics.
Research Findings
- A study reported the synthesis of phthalazinone nucleosides with significant antimicrobial activity against various pathogens. The structural modifications introduced during synthesis enhanced their efficacy .
- Phthalazine derivatives have also been evaluated for their ability to combat bacterial infections, demonstrating a broad spectrum of antimicrobial activity .
Other Biological Activities
In addition to the aforementioned applications, [4-(4-Methylphenyl)phthalazin-1-yl]hydrazine has shown potential in several other areas:
- Anticonvulsant Effects : Some derivatives have been reported to act as non-competitive antagonists at AMPA receptors, indicating potential use in epilepsy treatment .
- Anti-inflammatory Properties : Phthalazine compounds exhibit anti-inflammatory effects, which could be beneficial in treating various inflammatory diseases .
Mechanism of Action
The mechanism of action of [4-(4-Methylphenyl)phthalazin-1-yl]hydrazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit vascular endothelial growth factor receptor (VEGFR) and cyclooxygenase-2 (COX-2), which are involved in angiogenesis and inflammation, respectively . The hydrazine moiety also allows for the formation of reactive intermediates that can interact with cellular components, leading to its pharmacological effects.
Comparison with Similar Compounds
Structural Analogs
a. (4-Benzyl-1-oxo-1H-phthalazin-2-yl)acetic acid (4-methylbenzylidene)hydrazide (Compound 8)
- Structure: Contains a phthalazinone core linked to a hydrazide group and a 4-methylbenzylidene substituent.
- Synthesis: Reacting (4-benzyl-1-oxo-phthalazin-2-yl)acetohydrazide with p-tolualdehyde in ethanol/glacial acetic acid (yield: ~45%) .
- Key Difference: The phthalazinone core and benzylidene group distinguish it from the target compound, which has a simpler hydrazine substituent.
b. QH-04 (N-[1-{4-[4-(7-chloro-quinolin-4-yl)-piperazin-1-ylmethyl]-phenyl}-methylidene]-N’-p-tolyl-hydrazine)
- Structure: Combines a quinoline-piperazine scaffold with a p-tolylhydrazine group.
- Synthesis : Prepared by reacting a benzaldehyde derivative with p-tolylhydrazine hydrochloride (56% yield) .
- Key Difference: The quinoline-piperazine moiety introduces enhanced π-π stacking and hydrogen-bonding capabilities compared to the phthalazine core.
c. 1-(4-Methylphenyl)-3-phenyl-4-[3-(2-thienyl)-2-pyrazolin-5-yl]-1H-pyrazole (Compound 3)
- Structure : Pyrazole core with 4-methylphenyl and thienyl substituents.
- Activity : Exhibits 70.26% suppression in antimalarial assays .
- Key Difference : The pyrazole-thienyl system contrasts with the phthalazine-hydrazine structure, impacting electronic properties and bioactivity.
Key Observations :
- Yields for hydrazine-derived compounds range between 45–56%, reflecting moderate efficiency due to competing side reactions.
- Glacial acetic acid is commonly used to catalyze hydrazone formation, while ethanol serves as a solvent for milder conditions .
Physicochemical Properties
a. Spectral Data
- Target Compound : Expected NMR signals for the methyl group (δ ~2.30 ppm, singlet) and hydrazine NH (δ ~8.30 ppm, broad), based on analogs .
- QH-04 : LC/MS (ESI-MS) m/z = 486.02 (M+1), with aromatic protons at δ 7.20–8.10 ppm .
- Compound 8 : Methylidene proton (δ ~8.10 ppm) and sulfonamide NH (δ ~10.50 ppm) .
b. Stability and Reactivity
- Hydrazine derivatives are prone to oxidation, necessitating inert atmospheres during synthesis.
- The phthalazine core in the target compound may enhance planarity and π-stacking compared to pyridazine or pyrazole analogs .
Biological Activity
[4-(4-Methylphenyl)phthalazin-1-yl]hydrazine, a compound belonging to the phthalazine family, has garnered attention due to its potential biological activities. Phthalazine derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article explores the biological activity of [4-(4-Methylphenyl)phthalazin-1-yl]hydrazine, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of [4-(4-Methylphenyl)phthalazin-1-yl]hydrazine is characterized by the presence of a phthalazine ring system substituted with a 4-methylphenyl group and a hydrazine functional group. This configuration is believed to influence its biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that phthalazine derivatives exhibit significant antimicrobial properties. A study reported that compounds similar to [4-(4-Methylphenyl)phthalazin-1-yl]hydrazine demonstrated notable antibacterial and antifungal activities against various strains. The minimum inhibitory concentration (MIC) values for these compounds were evaluated against standard microorganisms, showing promising results.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| [4-(4-Methylphenyl)phthalazin-1-yl]hydrazine | 125 | Staphylococcus aureus |
| [4-(4-Methylphenyl)phthalazin-1-yl]hydrazine | 250 | Escherichia coli |
These findings suggest that the compound could be developed as a potential antimicrobial agent, particularly in treating infections caused by resistant bacterial strains .
Anticancer Activity
Investigations into the anticancer properties of phthalazine derivatives have revealed their ability to inhibit tumor growth through various mechanisms. The interaction of [4-(4-Methylphenyl)phthalazin-1-yl]hydrazine with cellular pathways involved in cancer proliferation has been documented. For instance, studies have shown that phthalazine derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression .
The biological activity of [4-(4-Methylphenyl)phthalazin-1-yl]hydrazine is primarily attributed to its ability to interact with specific molecular targets:
1. Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism, leading to reduced viability of pathogens or tumor cells.
2. Receptor Modulation: It has been suggested that phthalazine derivatives can modulate receptor activity, particularly in neurotransmitter systems, which could explain some of their psychoactive effects observed in pharmacological studies .
Case Studies
Several case studies have highlighted the efficacy of [4-(4-Methylphenyl)phthalazin-1-yl]hydrazine in preclinical models:
Case Study 1: A study on the antibacterial effects demonstrated that treatment with this compound resulted in a significant reduction in bacterial load in infected animal models compared to controls.
Case Study 2: In cancer research, administration of [4-(4-Methylphenyl)phthalazin-1-yl]hydrazine led to a marked decrease in tumor size in xenograft models, showcasing its potential as an anticancer therapeutic agent.
Q & A
Q. What are the optimal synthetic routes for [4-(4-Methylphenyl)phthalazin-1-yl]hydrazine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution and cyclization. A validated approach includes:
- Step 1: Reacting 4-(4-methylphenyl)phthalazin-1-one with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under reflux to form the chlorinated intermediate .
- Step 2: Substitution with hydrazine hydrate in ethanol under reflux (6–8 hours) to yield the hydrazine derivative .
Optimization Tips: - Monitor reaction progress via TLC or HPLC to avoid over-chlorination.
- Use anhydrous solvents to minimize side reactions.
- Adjust stoichiometry (1:1.2 molar ratio of phthalazinone to hydrazine) for higher yields (~75%) .
Q. How can the purity and structural integrity of [4-(4-Methylphenyl)phthalazin-1-yl]hydrazine be validated experimentally?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- 1H/13C NMR: Confirm the hydrazine moiety (δ 3.5–4.5 ppm for NH₂ protons) and aromatic substituents (δ 7.0–8.5 ppm) .
- IR Spectroscopy: Identify N–H stretches (~3250 cm⁻¹) and C=N vibrations (~1675 cm⁻¹) .
- HPLC-MS: Assess purity (>95%) and detect degradation products (e.g., oxidized byproducts at m/z +16) .
Q. What are the stability considerations for this compound under laboratory storage conditions?
Methodological Answer:
- Short-Term Stability: Store at 4°C in amber vials under argon to prevent oxidation. Aqueous solutions degrade within 72 hours .
- Long-Term Stability: Lyophilized samples retain integrity for >6 months at –20°C. Avoid repeated freeze-thaw cycles .
- Critical Factors: Light, humidity, and trace metals accelerate degradation. Use chelating agents (e.g., EDTA) in buffers .
Advanced Research Questions
Q. How does [4-(4-Methylphenyl)phthalazin-1-yl]hydrazine interact with biological macromolecules, and what methodologies elucidate these interactions?
Methodological Answer:
- Fluorescence Quenching Assays: Measure binding affinity to serum albumin (e.g., BSA) via Stern-Volmer plots (Ksv ~10⁴ M⁻¹) .
- Molecular Docking: Use AutoDock Vina to model interactions with enzyme active sites (e.g., α-amylase, ΔG ≈ –8.5 kcal/mol) .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein binding .
Key Insight: The 4-methylphenyl group enhances hydrophobic interactions, while the hydrazine moiety participates in hydrogen bonding .
Q. What computational strategies predict the electronic and vibrational properties of this compound?
Methodological Answer:
- DFT Calculations: Perform geometry optimization at the B3LYP/6-311G(d,p) level to predict bond lengths (C–N: 1.35 Å) and charge distribution .
- Vibrational Analysis: Compare computed IR spectra (e.g., C=N stretch at 1675 cm⁻¹) with experimental data to validate accuracy .
- Frontier Molecular Orbital (FMO) Analysis: Determine HOMO-LUMO gaps (~3.5 eV) to assess reactivity .
Q. How do structural modifications (e.g., substituent variations) influence the compound’s biochemical activity?
Methodological Answer:
- SAR Studies: Synthesize analogs with substituents at the phthalazine ring (e.g., –Cl, –OCH₃) and test inhibitory activity against target enzymes .
- Key Findings:
- Electron-withdrawing groups (e.g., –NO₂) enhance enzyme inhibition (IC₅₀ reduced by 40%) .
- Bulky substituents (e.g., –CF₃) reduce cellular uptake due to steric hindrance .
- Experimental Validation: Use cytotoxicity assays (e.g., MTT on HeLa cells) and molecular dynamics simulations .
Q. What are the mechanistic pathways for degradation or metabolic transformation of this compound?
Methodological Answer:
- In Vitro Metabolism: Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze metabolites via LC-MS/MS. Major pathways include:
- Oxidation: Formation of hydroxylated derivatives (m/z +16).
- Conjugation: Glucuronidation at the hydrazine group .
- Environmental Degradation: Expose to UV light (254 nm) and monitor byproducts (e.g., phthalazine quinones) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
